(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide
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Overview
Description
(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with carbon disulfide and an appropriate halogenated compound under basic conditions.
Coupling with Methoxyphenyl Group: The thiazole intermediate is then coupled with 4-methoxybenzaldehyde through a condensation reaction, forming the methoxyphenyl-thiazole derivative.
Formation of Propenamide Moiety: The final step involves the reaction of the methoxyphenyl-thiazole derivative with acryloyl chloride in the presence of a base to form the propenamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide: shares similarities with other thiazole derivatives such as:
Uniqueness
- The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C21H20N2O2S/c1-15-3-5-17(6-4-15)13-19-14-22-21(26-19)23-20(24)12-9-16-7-10-18(25-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b12-9+ |
InChI Key |
QHEPDPVUYIZRJC-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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